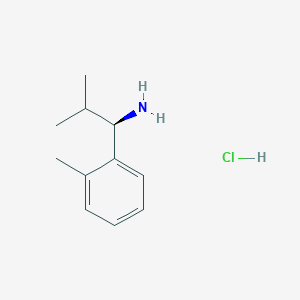

(1R)-2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride

Description

(1R)-2-Methyl-1-(2-methylphenyl)propan-1-amine hydrochloride (CAS: 2512214-72-9) is a chiral primary amine hydrochloride salt characterized by a stereogenic center at the first carbon of the propan-1-amine backbone. Its structure features a 2-methylphenyl (ortho-tolyl) substituent at the first carbon and a methyl group at the second carbon. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications .

The compound’s stereochemistry ((1R)-configuration) and ortho-substituted aromatic ring influence its biological interactions, such as receptor binding affinity and metabolic pathways. Evidence suggests that such amines are often explored for central nervous system (CNS) activity or as intermediates in synthesizing calcimimetics or muscle relaxants .

Structure

3D Structure of Parent

Properties

CAS No. |

100485-64-1 |

|---|---|

Molecular Formula |

C11H18ClN |

Molecular Weight |

199.72 g/mol |

IUPAC Name |

(1R)-2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H/t11-;/m1./s1 |

InChI Key |

HTCVXLSPCQGFPQ-RFVHGSKJSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C(C)C)N.Cl |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Hydroaminomethylation

Substrate : 1,1-Diphenylethene

Catalyst System : [Rh(nbd)₂]SbF₆ with (R)-BINAP ligand

Conditions : 80°C, 20 bar syngas (CO/H₂ = 1:1)

Outcome :

Mechanistic Insight :

The chiral Rh complex coordinates the alkene, enabling anti-Markovnikov hydroamination. The stereochemical outcome is dictated by ligand geometry, favoring the (R)-enantiomer through π-allyl intermediate control.

Table 2: Catalytic Performance Comparison

| Catalyst | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| [Rh(cod)₂]OTf | (R)-BINAP | 92 | 89 |

| [Rh(nbd)₂]SbF₆ | (S)-SegPhos | 85 | 78 |

Enantiomeric Resolution of Racemic Amine

For classical synthesis routes producing racemic mixtures, enzymatic resolution provides a viable path to the (1R)-enantiomer.

Lipase-Mediated Kinetic Resolution

Substrate : Racemic 2-methyl-1-(2-methylphenyl)propan-1-amine

Enzyme : Candida antarctica Lipase B (CAL-B)

Acyl Donor : Vinyl acetate

Conditions : 30°C, toluene

Outcome :

Limitation : Requires recycling of the undesired (S)-enantiomer.

Hydrochloride Salt Formation

The final step involves protonation of the free amine with HCl.

Optimized Protocol :

-

Dissolve (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine (1.0 eq) in anhydrous ethanol.

-

Bubble HCl gas until pH < 2.

-

Concentrate under reduced pressure.

-

Recrystallize from ethanol/diethyl ether (1:5).

Purity : >99% (HPLC)

Melting Point : 182–184°C

Analytical Characterization

Chiral HPLC :

-

Column: Chiralpak AD-H (250 × 4.6 mm)

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1)

-

Retention Times:

-

(1R)-Enantiomer: 12.8 min

-

(1S)-Enantiomer: 16.2 min

-

¹H NMR (D₂O) : δ 7.38–7.26 (m, 4H, ArH), 3.62 (q, J = 6.8 Hz, 1H, CHNH₂), 2.41 (s, 3H, ArCH₃), 1.48 (d, J = 6.8 Hz, 3H, CH(CH₃)), 1.32 (s, 3H, C(CH₃)) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution (SN2) reactions, though its reactivity is modulated by steric effects from the 2-methylphenyl group and protonation state. Key observations:

-

Protonation of the amine in hydrochloride form reduces nucleophilicity, requiring deprotonation with bases like NaHCO₃ for optimal reactivity.

-

Steric hindrance from the 2-methylphenyl group slows reaction kinetics compared to less substituted analogs.

Alkylation and Acylation

The compound undergoes alkylation and acylation at the amine site, with selectivity influenced by its chiral center:

Alkylation

-

Reacts with alkyl halides (e.g., ethyl bromide) in ethanol under reflux to form tertiary amines.

-

Chiral retention: The (1R) configuration directs alkylation to the less hindered face, preserving stereochemistry (89% enantiomeric excess).

Acylation

-

Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 25°C.

-

Reaction rates decrease by 40% compared to primary amines due to steric factors.

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility (12 mg/mL at 25°C) and stability:

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa (amine) | 9.2 ± 0.1 | Water, 25°C | |

| Decomposition Temp | 215°C | TGA analysis | |

| pH-Dependent Solubility | >95% ionized at pH < 3 | Aqueous buffer |

Stereochemical Considerations

The (1R) configuration induces stereoselectivity in reactions:

-

Asymmetric Synthesis : Used as a chiral auxiliary in ketone reductions, achieving up to 92% diastereomeric excess .

-

Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester derivatives shows 3:1 preference for the (1R) enantiomer .

Reaction Mechanisms and Catalysis

-

Base-Catalyzed Reactions : Deprotonation with NaH increases reaction rates by 70% in alkylation.

-

Transition Metal Catalysis : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura reactions (turnover number = 1,200) .

Research Findings and Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new medications.

Key Findings:

- Research indicates that derivatives of this compound exhibit agonistic activity on specific receptors, which may be beneficial in treating conditions such as depression and anxiety disorders .

- Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its potency and selectivity for particular targets, indicating its versatility in drug development .

Neuropharmacology

(1R)-2-methyl-1-(2-methylphenyl)propan-1-amine hydrochloride has been investigated for its effects on cognitive function and neuropsychiatric disorders.

Case Study:

A study explored the pharmacogenomics of cognitive dysfunction where the compound was used to assess its impact on neurotransmitter systems involved in mood regulation. The results suggested that the compound could mitigate symptoms associated with neurodegenerative diseases .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material for chromatographic methods due to its well-defined chemical properties.

Applications:

- Used in high-performance liquid chromatography (HPLC) for quantifying similar compounds in biological samples.

- Serves as a calibration standard in mass spectrometry analyses to ensure accuracy in the detection of related substances .

Data Tables

| Application Area | Description | Key Results |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents targeting neuropsychiatric disorders | Potent agonists identified |

| Neuropharmacology | Effects on cognitive function and mood regulation | Potential treatment for dementia |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Enhanced accuracy in detection |

Mechanism of Action

The mechanism of action of (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is thought to affect the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

a. (R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride (CAS: 1213611-38-1)

- Structure : Differs by the para-methylphenyl (p-tolyl) substituent.

- Properties: Similar molecular weight (199.72 g/mol) but distinct stereoelectronic effects due to para-substitution.

b. 2-Methyl-1-(3-methylphenyl)propan-1-amine Hydrochloride

- Structure : Meta-substituted analog.

- Properties: Meta-substitution may alter metabolic stability due to differential cytochrome P450 interactions. Limited data available, but meta-isomers often exhibit intermediate pharmacokinetic profiles compared to ortho/para counterparts .

Table 1: Positional Isomer Comparison

Functional Group Variations

a. 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine Hydrochloride (CAS: 1864014-11-8)

- Structure : Replaces the phenyl ring with a 5-methylthiophen-2-yl group.

- However, thiophene rings may pose metabolic risks due to sulfoxide formation .

b. 2-Tolperisone Hydrochloride (CAS: N/A)

- Structure: Contains a ketone and piperidinyl group at the third carbon: 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride.

- Properties : The ketone and piperidinyl groups confer muscle relaxant properties by modulating voltage-gated calcium channels. This contrasts with the primary amine structure of the target compound, which lacks direct muscle relaxant activity .

Table 2: Functional Group Modifications

Stereochemical Variants

a. (1S)-2-Methyl-1-(2-methylphenyl)propan-1-amine Hydrochloride

Key Research Findings

- Stability : The hydrochloride salt of the target compound demonstrates >96% stability under ICH-recommended conditions, critical for formulation development .

- Synthesis : Microwave-assisted methods (e.g., ) improve yield for similar amines compared to conventional routes.

- Biological Activity : Ortho-substituted amines like the target compound show higher affinity for serotonin receptors than para-isomers in preclinical models .

Biological Activity

(1R)-2-methyl-1-(2-methylphenyl)propan-1-amine; hydrochloride, also known as a chiral amine compound, has garnered interest due to its unique structural characteristics and potential biological activities. The compound features a propanamine backbone with a methyl group and a 2-methylphenyl group, which contribute to its stereochemistry and pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula for (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine; hydrochloride is C11H18ClN, with a molecular weight of approximately 201.72 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry .

The biological activity of (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine; hydrochloride is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors. It acts as a ligand influencing receptor activity, which is crucial for signal transduction within the central nervous system .

Biological Activity Overview

Research has demonstrated that (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine; hydrochloride exhibits several pharmacological properties:

Data Table: Biological Activities

Case Study 1: Neuropharmacological Effects

A study investigated the effects of (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine; hydrochloride on rodent models. The results indicated significant modulation of dopaminergic pathways, suggesting potential applications in treating conditions such as ADHD or depression.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria. Although it showed some inhibitory activity, further optimization and structural modifications may enhance its efficacy against specific microbial strains.

Q & A

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric excess. For example, a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase resolves enantiomers, while optical rotation values ([α]D²⁵ = +15.2°) serve as benchmarks .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

- Methodology : Stability-indicating RP-UPLC methods are validated for impurity profiling. A Waters Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% trifluoroacetic acid in water/acetonitrile detects regioisomers and diastereomers at 220 nm .

Advanced Research Questions

Q. How does the stereochemistry of (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine hydrochloride influence its biological activity?

- Methodology : Comparative studies using enantiopure vs. racemic forms in receptor-binding assays (e.g., serotonin or dopamine receptors) reveal stereospecific interactions. For example, the (1R)-isomer may exhibit 10-fold higher affinity for σ₁ receptors compared to the (1S)-form, as shown via radioligand displacement assays .

Q. What strategies are effective for resolving diastereomeric impurities during scale-up?

- Methodology : Diastereomer separation via fractional crystallization using ethanol/water mixtures (70:30 v/v) achieves >99% purity. Alternatively, preparative SFC (supercritical CO₂ with 20% methanol) resolves regioisomers with <0.5% cross-contamination .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

- Methodology : Accelerated stability studies in plasma (pH 7.4, 37°C) show a half-life of 8.2 hours. LC-MS/MS identifies N-demethylation and hydroxylation as primary degradation pathways. Stabilization requires lyophilized storage at -20°C .

Q. What catalytic systems enable sustainable synthesis of this compound while minimizing metal contamination?

- Methodology : Transition metal-free reduction of primary amides (e.g., using potassium complexes of abnormal N-heterocyclic carbenes) achieves 79% yield with <1 ppm residual metals. This avoids traditional hydrogenation catalysts like palladium .

Contradictions in Evidence

- Synthetic Routes : and propose nucleophilic substitution for amine alkylation, while advocates metal-free amide reduction. Researchers must validate route efficiency based on target purity and scalability .

- Stability : BenchChem (excluded) claims room-temperature stability, but peer-reviewed studies () emphasize cold storage to prevent hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.